molecular formula C13H12N4O5 B11485731 N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B11485731
M. Wt: 304.26 g/mol
InChI Key: PNLJOMWTUCWYJR-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, a pyrazole ring, and a nitro group, which contribute to its distinctive properties and reactivity.

Properties

Molecular Formula

C13H12N4O5

Molecular Weight

304.26 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-nitropyrazole-3-carboxamide

InChI

InChI=1S/C13H12N4O5/c1-16-9(5-12(15-16)17(19)20)13(18)14-6-8-2-3-10-11(4-8)22-7-21-10/h2-5H,6-7H2,1H3,(H,14,18)

InChI Key

PNLJOMWTUCWYJR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])C(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazole intermediates. One common approach includes the following steps:

    Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Synthesis of Pyrazole Intermediate: The pyrazole ring is often formed via a condensation reaction between hydrazine and a β-diketone.

    Coupling Reaction: The benzodioxole and pyrazole intermediates are then coupled using a suitable linker, such as a methyl group, through a nucleophilic substitution reaction.

    Nitration: The final step involves the nitration of the pyrazole ring to introduce the nitro group, typically using nitric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Electrophilic Reagents: Halogens (e.g., chlorine, bromine), nitric acid.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.

Major Products

    Reduction: Amino derivative of the pyrazole ring.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets and pathways within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also contribute to its binding affinity to specific enzymes or receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other compounds containing similar functional groups:

These comparisons highlight the unique combination of functional groups in N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE, which contributes to its distinct chemical and biological properties.

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